molecular formula C20H14FN5O4S2 B12209307 1-(4-fluorophenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

1-(4-fluorophenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12209307
M. Wt: 471.5 g/mol
InChI Key: FQTJDZVMCGARKR-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that features a combination of fluorophenyl, thiazolylsulfamoyl, and dihydropyridazine carboxamide groups

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The preparation methods include:

    Synthetic Routes: The synthesis begins with the preparation of the thiazole ring, which is then coupled with a fluorophenyl group. The intermediate product is further reacted with a dihydropyridazine derivative to form the final compound.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity. Solvents like ethanol or dimethyl sulfoxide (DMSO) are commonly used.

    Industrial Production Methods: Industrial production may involve large-scale batch reactors with continuous monitoring of reaction parameters to optimize the yield and reduce impurities.

Chemical Reactions Analysis

1-(4-fluorophenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide.

    Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-fluorophenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways, such as kinases or proteases.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-(4-fluorophenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds:

    Similar Compounds: Compounds like 4-(4-fluorophenyl)-1,3-thiazol-2-amine and 1-(4-fluorophenyl)-3-(4-phenyl-4-thiazolin-2-yl)urea share structural similarities.

    Uniqueness: The unique combination of fluorophenyl, thiazolylsulfamoyl, and dihydropyridazine carboxamide groups in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H14FN5O4S2

Molecular Weight

471.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridazine-3-carboxamide

InChI

InChI=1S/C20H14FN5O4S2/c21-13-1-5-15(6-2-13)26-11-9-17(27)18(24-26)19(28)23-14-3-7-16(8-4-14)32(29,30)25-20-22-10-12-31-20/h1-12H,(H,22,25)(H,23,28)

InChI Key

FQTJDZVMCGARKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F)S(=O)(=O)NC4=NC=CS4

Origin of Product

United States

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